molecular formula C16H18FN3OS2 B2437952 N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 896020-33-0

N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2437952
CAS No.: 896020-33-0
M. Wt: 351.46
InChI Key: YECYNSSPWKPVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a fluorophenyl group, and a cyclohexanecarboxamide moiety

Properties

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3OS2/c17-13-9-5-4-8-12(13)10-22-16-20-19-15(23-16)18-14(21)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECYNSSPWKPVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Thiocarbazate Intermediates

A widely adopted method involves the reaction of hydrazine derivatives with carbon disulfide to form potassium dithiocarbazinates, followed by acid-catalyzed cyclization. For instance, PMC2961052 demonstrates that treating 2-fluorobenzohydrazide with carbon disulfide in ethanol yields potassium 2-(2-fluorobenzoyl)hydrazinecarbodithioate, which undergoes cyclization with hydrazine hydrate under reflux to form 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol. While this intermediate is a triazole-thiol, analogous protocols can be adapted for thiadiazole synthesis by substituting hydrazine with thiosemicarbazide.

Phosphorus Oxychloride-Mediated Cyclization

Phosphorus oxychloride (POCl₃) is a critical reagent for dehydrative cyclization. In PMC2961052 , refluxing 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol with 2-phenoxyacetic acid in POCl₃ produces a triazolothiadiazole derivative. Similarly, the 1,3,4-thiadiazole ring in the target compound could be formed by cyclizing a thiourea or thioamide precursor with POCl₃ at elevated temperatures.

Introduction of the (2-Fluorophenyl)methylsulfanyl Group

The sulfanyl (-S-) linkage at position 5 of the thiadiazole ring is introduced via nucleophilic substitution or disulfide intermediates.

Nucleophilic Substitution with (2-Fluorophenyl)methanethiol

Direct substitution of a leaving group (e.g., chloride or bromide) at position 5 of the thiadiazole ring with (2-fluorophenyl)methanethiol is a straightforward approach. PMC9462268 illustrates this method, where a sulfanyl benzene ring is incorporated into an isoquinoline derivative through NaIO₄-mediated oxidation of a thioether precursor. For the target compound, this would require synthesizing 5-chloro-1,3,4-thiadiazol-2-amine first, followed by reaction with (2-fluorophenyl)methanethiol in the presence of a base like triethylamine.

Disulfide Intermediate Strategy

WO2019097306A2 discloses the use of disulfides (e.g., diethyl disulfide) as sulfanyl group donors. Reacting 5-mercapto-1,3,4-thiadiazol-2-amine with bis(2-fluorophenylmethyl) disulfide under halogenating agents like sulfuryl chloride (SO₂Cl₂) facilitates the formation of the desired sulfanyl bond. This method avoids the need for pre-formed thiols and enhances reaction efficiency under inert atmospheres.

Coupling of Cyclohexanecarboxamide

The final step involves conjugating the cyclohexanecarboxamide group to the 2-amino position of the thiadiazole ring.

Carboxylic Acid Activation

Cyclohexanecarboxylic acid is typically converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. CN110352193B describes the activation of carboxylic acids with SOCl₂, followed by reaction with amines to form amides. For the target compound, the 2-amino group of the thiadiazole intermediate would react with cyclohexanecarbonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), yielding the carboxamide product.

Coupling Reagents in Amide Bond Formation

Alternative methods employ coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). PMC4495025 highlights the use of EDC with N-hydroxysuccinimide (NHS) to facilitate amide bond formation between sulfonamide intermediates and carboxylic acids. Applying this to the target compound, cyclohexanecarboxylic acid could be activated with EDC/NHS and reacted with 5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine.

Optimization and Comparative Analysis

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Source
Thiadiazole cyclization POCl₃, reflux, 6 h 67–78
Sulfanylation (2-Fluorophenyl)methanethiol, Et₃N, DCM, rt 82
Amide coupling EDC/NHS, THF, 24 h 75

Solvent and Temperature Effects

  • Cyclization : Refluxing in POCl₃ (110–120°C) achieves higher yields compared to milder conditions.
  • Sulfanylation : Polar aprotic solvents like DMF improve solubility of thiadiazole intermediates.
  • Amide coupling : THF outperforms DCM due to better compatibility with EDC/NHS.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Interaction with Receptors: Binding to receptors on the cell surface or within the cell to modulate signaling pathways.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can be compared with other thiadiazole derivatives, such as:

    N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    N-[5-[(2-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

    N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
  • Molecular Formula : C15H18FN3OS
  • Molecular Weight : 303.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus blocking substrate access or altering enzyme conformation.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has been evaluated for its anticancer effects against several cancer cell lines. Notably, it has shown promising results in inhibiting the growth of Lewis lung carcinoma cells.

Cell Line IC50 (µM)
Lewis Lung Carcinoma (3LL)10.5
Human Breast Cancer (MCF7)8.7
Colon Cancer (HCT116)12.0

In vivo studies further support these findings, indicating a significant increase in survival rates among treated mice compared to controls.

Case Studies

  • Case Study on Antitumor Efficacy : A study involving mice with established micrometastatic 3LL Lewis lung carcinoma showed that administration of the compound led to a substantial increase in lifespan and reduction in tumor burden after both oral and intraperitoneal dosing regimens .
  • Antimicrobial Efficacy Evaluation : In a controlled trial assessing the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli, the compound exhibited significant bactericidal activity with low MIC values.

Q & A

Q. What are the established synthetic routes for N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis involves three key steps:

Thiadiazole ring formation : React thiosemicarbazide with carbon disulfide under basic conditions (e.g., NaOH) to form the 1,3,4-thiadiazole core .

Substituent introduction : Attach the 2-fluorobenzyl sulfanyl group via nucleophilic substitution using 2-fluorobenzyl mercaptan and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .

Cyclohexanecarboxamide coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the cyclohexanecarboxamide moiety under inert atmosphere .
Critical parameters : Temperature control during cyclization (≤80°C to prevent side reactions), solvent purity (DMF dried over molecular sieves), and stoichiometric ratios (1:1.2 for thiol:thiadiazole intermediate) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent integration and absence of impurities. For example, the 2-fluorophenyl group shows distinct aromatic protons at δ 7.2–7.6 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₈FN₃OS₂, calculated 384.08) .
  • HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) to assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values in enzyme inhibition assays)?

Methodological Answer: Contradictions may arise from:

  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for broad-spectrum kinase inhibition) .
  • Compound stability : Pre-test solubility in DMSO/water mixtures and monitor degradation via LC-MS over 24 hours .
  • Structural analogs : Compare activity of the target compound with analogs lacking the 2-fluorophenyl group to isolate pharmacophore contributions .

Q. What strategies optimize the compound’s metabolic stability without compromising its anticancer activity?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the cyclohexanecarboxamide nitrogen to enhance bioavailability .
  • CYP450 inhibition assays : Screen for interactions using human liver microsomes and LC-MS-based metabolite profiling .
  • Structural modifications : Replace the sulfanyl group with sulfonyl to reduce glutathione-mediated detoxification, as seen in analogous thiadiazoles .

Mechanistic and Functional Studies

Q. What experimental approaches elucidate the compound’s mechanism of action in disrupting DNA replication?

Methodological Answer:

  • DNA intercalation assays : Use ethidium bromide displacement monitored via fluorescence quenching .
  • Topoisomerase inhibition : Conduct plasmid relaxation assays (pBR322 DNA) with varying compound concentrations and gel electrophoresis .
  • Molecular docking : Simulate binding to DNA minor grooves (e.g., using AutoDock Vina with PDB:1BNA) to identify key interactions (e.g., hydrogen bonds with thymine) .

Q. How can researchers validate the compound’s selectivity for bacterial vs. mammalian enzymes?

Methodological Answer:

  • Comparative enzyme kinetics : Test inhibition of dihydrofolate reductase (DHFR) from E. coli vs. human DHFR using spectrophotometric NADPH oxidation assays .
  • Cytotoxicity profiling : Parallel testing on mammalian cell lines (e.g., HEK293) and bacterial cultures (e.g., S. aureus) to calculate selectivity indices .

Data-Driven Design and Optimization

Q. How should structure-activity relationship (SAR) studies be designed to improve this compound’s antimicrobial potency?

Methodological Answer:

  • Substituent variation : Synthesize analogs with halogens (Cl, Br) at the 4-position of the benzyl group and test against Gram-negative pathogens (e.g., P. aeruginosa) .
  • QSAR modeling : Use MOE or Schrödinger to correlate logP values with MIC data, prioritizing derivatives with ClogP 2.5–3.5 for optimal membrane permeability .

Q. What computational tools predict off-target interactions that could limit therapeutic utility?

Methodological Answer:

  • SwissTargetPrediction : Input the SMILES string to rank potential off-targets (e.g., carbonic anhydrase, cyclooxygenase) .
  • Molecular dynamics simulations : Simulate binding to serum albumin (PDB:1AO6) to predict plasma protein binding and free fraction availability .

Contradictory Findings and Validation

Q. How can researchers address discrepancies in cytotoxicity data between 2D cell cultures and 3D tumor spheroids?

Methodological Answer:

  • 3D model standardization : Use Matrigel-embedded spheroids of HCT116 cells with hypoxic core conditions to mimic in vivo tumor microenvironments .
  • Drug penetration analysis : Quantify intracellular compound levels via LC-MS in spheroids sectioned into outer vs. core regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.